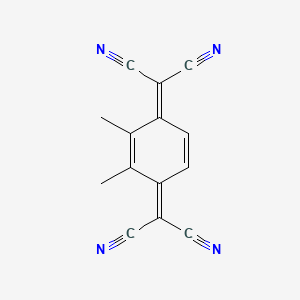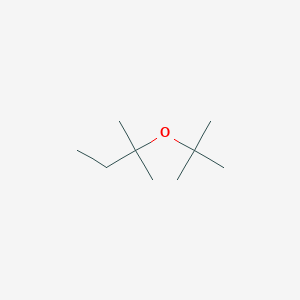
Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a tetrahydropyridazine ring with two ester groups and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch-like reaction, which involves the cyclization of amido-nitriles with aromatic aldehydes and ethyl propiolate under mild conditions . The reaction conditions are optimized to ensure high yields and selectivity for the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research has explored its use in the synthesis of anti-inflammatory and analgesic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates
- Diethyl 3,5-dicarboxylate-1,4-dihydropyridine (1,4-DHP)
- Diethyl 3,5-dicarboxylate-1,2-dihydropyridine (1,2-DHP)
Uniqueness
Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate is unique due to its tetrahydropyridazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with specific functionalities.
Propriétés
Numéro CAS |
117822-56-7 |
|---|---|
Formule moléculaire |
C10H16N2O5 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
diethyl 4-oxodiazinane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H16N2O5/c1-3-16-9(14)11-6-5-8(13)7-12(11)10(15)17-4-2/h3-7H2,1-2H3 |
Clé InChI |
QEYWKXLPJXIWSY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCC(=O)CN1C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)





![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)


![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)

![Methyl 2-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B14284327.png)
![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)
